2-Bromo-4-(4-methylphenyl)pyridine
Overview
Description
2-Bromo-4-(4-methylphenyl)pyridine is a chemical compound with the CAS Number: 111971-30-3 . It has a molecular weight of 248.12 and its molecular formula is C12H10BrN .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves starting from 2-aminopyridine via diazotization followed by bromination . Another method involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a 4-methylphenyl group at the 4-position .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with butyllithium to give 2-lithiopyridine . It can also be used in the total synthesis of ocular age pigment A2-E .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
2-Bromo-4-(4-methylphenyl)pyridine is used in the synthesis of various pyridine derivatives. Ahmad et al. (2017) demonstrated the Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, which showed potential as chiral dopants for liquid crystals and exhibited significant biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Intermediate in Synthesis of Biologically Active Compounds
Wang et al. (2016) highlighted the use of a compound structurally similar to this compound as an important intermediate in synthesizing biologically active compounds. Their work involves a multi-step process, including nitration, chlorination, and N-alkylation, culminating in the synthesis of compounds with potential biological significance (Wang et al., 2016).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of a compound similar to this compound. Their work included Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside density functional theory (DFT) studies. This research contributes to understanding the optical properties and potential applications of such compounds in various fields (Vural & Kara, 2017).
Building Block for Disubstituted Pyridines
Duan et al. (2004) described the synthesis of 2-bromo-4-iodopyridine, a compound similar to this compound, as a key building block for creating 2,4-disubstituted pyridines. Their methodology offers a route for synthesizing a variety of pyridine derivatives, which can have significant applications in medicinal and synthetic chemistry (Duan et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The signal word is “Warning” and it has several hazard statements including causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be used as building blocks in organic synthesis , suggesting that their targets could be various depending on the specific reactions they are involved in.
Mode of Action
It’s known that bromopyridines can participate in various cross-coupling reactions . For instance, they can undergo a Suzuki coupling reaction with boronic acids , which is a type of carbon-carbon bond-forming reaction widely used in organic chemistry.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(4-methylphenyl)pyridine can be influenced by various environmental factors. These may include the pH of the solution it is in, the temperature at which the reaction occurs, and the presence of other reactants or catalysts. For instance, its use in Suzuki coupling reactions would require the presence of a palladium catalyst .
Properties
IUPAC Name |
2-bromo-4-(4-methylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUKDIQNQELIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297080 | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-30-3 | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111971-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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